molecular formula C6H6N2O3 B15131722 2-methyl-3-nitro-3H-pyridin-4-one

2-methyl-3-nitro-3H-pyridin-4-one

Cat. No.: B15131722
M. Wt: 154.12 g/mol
InChI Key: YVJYFFVNWHSOSK-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-3H-pyridin-4-one is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-3H-pyridin-4-one typically involves the nitration of 2-methylpyridin-4-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-3H-pyridin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Major Products Formed

    Reduction: 2-methyl-3-amino-3H-pyridin-4-one

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-carboxy-3-nitro-3H-pyridin-4-one

Scientific Research Applications

2-methyl-3-nitro-3H-pyridin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-3H-pyridin-4-one and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and molecular targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitro-3H-pyrimidin-4-one: Similar structure but with a pyrimidine ring.

    2-methyl-5-nitro-3H-pyridin-4-one: Similar structure with the nitro group at the 5-position.

    3-nitro-4H-pyridin-2-one: Lacks the methyl group at the 2-position.

Uniqueness

2-methyl-3-nitro-3H-pyridin-4-one is unique due to the specific positioning of the methyl and nitro groups on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups creates a unique electronic environment that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-methyl-3-nitro-3H-pyridin-4-one

InChI

InChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3,6H,1H3

InChI Key

YVJYFFVNWHSOSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=O)C1[N+](=O)[O-]

Origin of Product

United States

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